molecular formula C11H12F2O2 B13067928 2-(2,4-Difluoro-5-methylphenyl)butanoic acid

2-(2,4-Difluoro-5-methylphenyl)butanoic acid

Cat. No.: B13067928
M. Wt: 214.21 g/mol
InChI Key: AZHOJRMAKWKTGI-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H12F2O2 It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction employs palladium catalysts and boron reagents to form carbon-carbon bonds, facilitating the construction of the desired molecular structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Difluoro-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluoro-5-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-(2,4-Difluoro-5-methylphenyl)butanoic acid is unique due to the presence of two fluorine atoms and a methyl group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-(2,4-difluoro-5-methylphenyl)butanoic acid

InChI

InChI=1S/C11H12F2O2/c1-3-7(11(14)15)8-4-6(2)9(12)5-10(8)13/h4-5,7H,3H2,1-2H3,(H,14,15)

InChI Key

AZHOJRMAKWKTGI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C(=C1)C)F)F)C(=O)O

Origin of Product

United States

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